Cas no 21483-87-4 (rac-(1r,4r)-4-carbamoylcyclohexane-1-carboxylic acid)

Technical Introduction: rac-(1r,4r)-4-Carbamoylcyclohexane-1-carboxylic acid is a cyclohexane derivative featuring both carbamoyl and carboxylic acid functional groups at the 1,4-positions. This compound serves as a versatile intermediate in organic synthesis and pharmaceutical research, particularly in the development of chiral building blocks or bioactive molecules. Its rigid cyclohexane backbone and functional group arrangement offer stereochemical control for further derivatization. The carboxamide and carboxyl groups provide distinct reactivity for amide bond formation or metal-catalyzed transformations. This product is suitable for applications requiring high-purity intermediates, with potential utility in medicinal chemistry or material science. Proper handling and storage under anhydrous conditions are recommended to preserve stability.
rac-(1r,4r)-4-carbamoylcyclohexane-1-carboxylic acid structure
21483-87-4 structure
Product Name:rac-(1r,4r)-4-carbamoylcyclohexane-1-carboxylic acid
CAS No:21483-87-4
MF:C8H13NO3
MW:171.193722486496
MDL:MFCD20644008
CID:1408457
PubChem ID:13607383
Update Time:2025-05-26

rac-(1r,4r)-4-carbamoylcyclohexane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanecarboxylic acid, 4-(aminocarbonyl)-, trans-
    • 4-carbamoylcyclohexane-1-carboxylic acid
    • trans-4-Carbamoylcyclohexanecarboxylic acid
    • rac-(1r,4r)-4-carbamoylcyclohexane-1-carboxylic acid
    • SCHEMBL15139817
    • 4-carbamoylcyclohexane-1-carboxylicacid
    • DTXSID50544863
    • SCHEMBL1741318
    • AKOS000161202
    • EN300-35778
    • EN300-2140729
    • Z1262523968
    • A879064
    • 21483-87-4
    • 55794-22-4
    • (1R,4R)-4-CARBAMOYLCYCLOHEXANE-1-CARBOXYLIC ACID
    • CS-0291335
    • Z316121956
    • SCHEMBL7817617
    • 4-(aminocarbonyl)cyclohexanecarboxylic acid
    • MDL: MFCD20644008
    • Inchi: 1S/C8H13NO3/c9-7(10)5-1-3-6(4-2-5)8(11)12/h5-6H,1-4H2,(H2,9,10)(H,11,12)
    • InChI Key: ZATPPBWCNUNFLZ-UHFFFAOYSA-N
    • SMILES: OC(C1CCC(C(N)=O)CC1)=O

Computed Properties

  • Exact Mass: 171.08959
  • Monoisotopic Mass: 171.08954328g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 195
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 80.4Ų

Experimental Properties

  • PSA: 80.39

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rac-(1r,4r)-4-carbamoylcyclohexane-1-carboxylic acid Suppliers

Amadis Chemical Company Limited
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(CAS:21483-87-4)rac-(1r,4r)-4-carbamoylcyclohexane-1-carboxylic acid
Order Number:A879064
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:59
Price ($):452.0
Email:sales@amadischem.com

Additional information on rac-(1r,4r)-4-carbamoylcyclohexane-1-carboxylic acid

Chemical Profile of rac-(1R,4R)-4-Carbamoylcyclohexane-1-Carboxylic Acid (CAS No. 21483-87-4)

Rac-(1R,4R)-4-carbamoylcyclohexane-1-carboxylic acid, identified by its CAS number 21483-87-4, is a chiral compound that has garnered significant attention in the field of pharmaceutical chemistry and drug development. This molecule belongs to the class of cyclohexane derivatives, featuring a carbamoyl group at the 4-position and a carboxylic acid functionality at the 1-position. The stereochemistry of this compound, specifically the (1R,4R) configuration, is crucial for its biological activity and potential therapeutic applications.

The structural framework of rac-(1R,4R)-4-carbamoylcyclohexane-1-carboxylic acid makes it an interesting candidate for further investigation in medicinal chemistry. The cyclohexane ring provides a rigid scaffold that can be exploited to modulate binding interactions with biological targets. Additionally, the presence of both carbamoyl and carboxylic acid groups offers multiple sites for chemical modification, enabling the synthesis of analogs with tailored pharmacological properties.

In recent years, there has been growing interest in the development of chiral building blocks for drug discovery. The stereochemistry of rac-(1R,4R)-4-carbamoylcyclohexane-1-carboxylic acid plays a pivotal role in determining its enantioselective interactions with biological receptors. This has led to extensive research into its potential as a precursor for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The ability to selectively produce and isolate one enantiomer over another is critical for achieving optimal pharmacological efficacy while minimizing unwanted side effects.

One of the most compelling aspects of rac-(1R,4R)-4-carbamoylcyclohexane-1-carboxylic acid is its utility in the synthesis of more complex molecules. Researchers have leveraged its structural features to develop novel inhibitors targeting various enzymes and receptors involved in metabolic pathways. For instance, derivatives of this compound have shown promise in inhibiting enzymes such as carbonic anhydrase and proteases, which are implicated in conditions ranging from glaucoma to inflammation.

The pharmaceutical industry has been particularly interested in exploring the potential of rac-(1R,4R)-4-carbamoylcyclohexane-1-carboxylic acid as a starting material for the development of new therapeutic agents. Its versatility allows for modifications at multiple positions on the cyclohexane ring, enabling chemists to fine-tune physicochemical properties such as solubility, permeability, and metabolic stability. These attributes are essential for ensuring that drug candidates exhibit favorable pharmacokinetic profiles.

Recent advancements in synthetic methodologies have further enhanced the accessibility of rac-(1R,4R)-4-carbamoylcyclohexane-1-carboxylic acid. Techniques such as asymmetric hydrogenation and enzymatic resolution have enabled more efficient and scalable production processes. These innovations have not only reduced costs but also improved the overall quality and purity of the compound, making it more suitable for industrial applications.

The biological activity of rac-(1R,4R)-4-carbamoylcyclohexane-1-carboxylic acid has been studied extensively in various preclinical models. Initial findings suggest that it exhibits moderate affinity for certain biological targets, making it a promising lead compound for further optimization. Researchers are actively investigating its potential role in treating conditions such as pain syndromes and neurodegenerative disorders. The compound’s ability to interact selectively with specific receptors without cross-reacting with others is a key factor contributing to its appeal.

In conclusion, rac-(1R,4R)-4-carbamoylcyclohexane-1-carboxylic acid (CAS No. 21483-87-4) represents a valuable scaffold in pharmaceutical research. Its unique structural features and stereochemical configuration offer numerous opportunities for developing novel therapeutics. As our understanding of biological systems continues to evolve, compounds like this one will play an increasingly important role in addressing unmet medical needs.

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Amadis Chemical Company Limited
(CAS:21483-87-4)rac-(1r,4r)-4-carbamoylcyclohexane-1-carboxylic acid
A879064
Purity:99%
Quantity:1g
Price ($):452.0
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